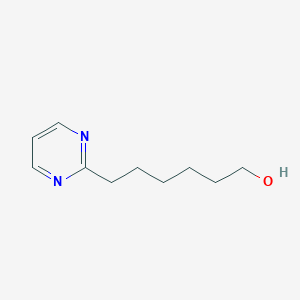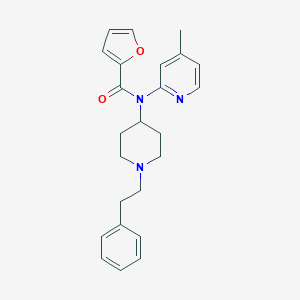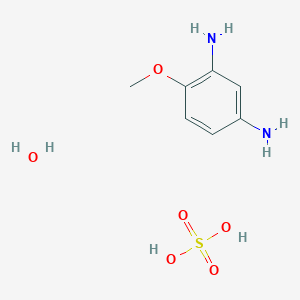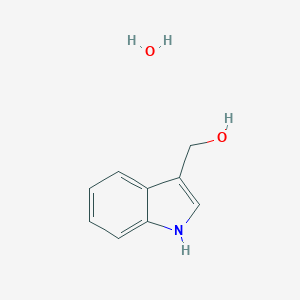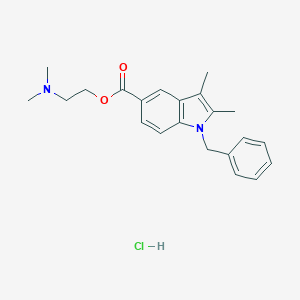![molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4](/img/structure/B53752.png)
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mechanism Of Action
The mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that is involved in many important functions in the brain, including learning and memory. By inhibiting the release of glutamate, (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may help to reduce the symptoms of neurological disorders.
Biochemical And Physiological Effects
Studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has a number of interesting biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the release of glutamate, as mentioned above. Additionally, studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde can modulate the activity of GABA receptors, which are important in the regulation of neuronal activity.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is that it has been found to be relatively stable under a variety of conditions. Additionally, this compound has been shown to have a high degree of selectivity for glutamate receptors, which makes it a useful tool for investigating the role of glutamate in the brain. One limitation of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One area where this compound may have potential applications is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in more detail, as well as its potential off-target effects on other neurotransmitter systems. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and in human clinical trials.
Synthesis Methods
The synthesis of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a series of steps that have been developed over time. One method that has been used involves the reaction of 2,3-dihydro-1H-pyrrolizine with nitrosobenzene in the presence of a catalyst. This reaction results in the formation of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde as a product.
Scientific Research Applications
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been studied for its potential applications in scientific research. One area where this compound has been investigated is in the field of neuroscience. Studies have shown that this compound has an inhibitory effect on the release of glutamate, which is an important neurotransmitter in the brain. This suggests that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
CAS RN |
116693-32-4 |
|---|---|
Product Name |
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1 |
InChI Key |
VDZGIIOVACLOED-SFYZADRCSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C[C@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
Canonical SMILES |
C1CCN2C(C1)CC(O2)C=O |
synonyms |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





